molecular formula C8H5D3O3 B1147722 4-Methoxy-d3-benzoic acid CAS No. 27914-54-1

4-Methoxy-d3-benzoic acid

Cat. No.: B1147722
CAS No.: 27914-54-1
M. Wt: 155.17
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Description

4-Methoxy-d3-benzoic acid (CAS RN: 27914-54-1) is a deuterium-labeled analog of 4-methoxybenzoic acid (anisic acid), where three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (-OCD₃). This isotopic substitution confers unique physicochemical properties, making it invaluable as an internal standard in mass spectrometry and metabolic tracer studies . Its molecular formula is C₈H₅D₃O₃, with a molecular weight of 155.16 g/mol . The compound is synthesized via nucleophilic substitution using deuterated methyl iodide (CD₃I) and potassium carbonate (K₂CO₃) in acetone, followed by hydrolysis and purification steps .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-d3-benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzoic acid with deuterated reagents. For example, the esterification of 4-methoxybenzoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst can yield the deuterated ester, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that 4-methoxy-d3-benzoic acid derivatives exhibit significant anticancer properties. In a study focused on synthesizing 4-substituted benzoyltaurinamide derivatives, compounds containing the methoxyphenyl group demonstrated promising cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma) cells. The most potent derivative showed an IC50 value of 1.2 µM against the PANC-1 pancreatic cancer cell line, highlighting the importance of the methoxy substitution in enhancing anticancer activity .

Mechanism of Action:
The mechanism underlying the anticancer effects involves the induction of apoptosis through the intrinsic pathway. This was evidenced by upregulation of pro-apoptotic proteins (BAX, caspase-3, and caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-xL) .

Analytical Chemistry

Stable Isotope Labeling:
this compound serves as a valuable stable isotope-labeled compound in analytical chemistry. Its deuterated form allows for enhanced sensitivity in mass spectrometry applications, particularly in metabolic studies and drug metabolism research. The incorporation of deuterium can improve the accuracy of quantification in complex biological matrices .

Application in Mass Spectrometry:
The compound has been utilized as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), where its properties facilitate the analysis of biomolecules such as oligosaccharides and peptides . The performance of deuterated compounds in MALDI-MS can be superior due to reduced background noise and improved signal clarity.

Biochemical Research

Role in Enzyme Studies:
In biochemical research, this compound has been employed to investigate enzyme mechanisms, particularly those involving cytochrome P450 enzymes. Variants of these enzymes have been studied using this compound to understand their catalytic properties and substrate specificity .

Case Study: Cytochrome P450 Variants
A specific study explored the selective oxidation capabilities of cytochrome P450 enzyme variants using this compound as a substrate. The findings revealed insights into enzyme kinetics and substrate interactions that are crucial for drug development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity against various cell linesIC50 values as low as 1.2 µM; apoptosis induction
Analytical ChemistryStable isotope labeling for mass spectrometryEnhanced sensitivity and accuracy in quantification
Biochemical ResearchInvestigating enzyme mechanismsInsights into cytochrome P450 catalytic properties

Mechanism of Action

The mechanism of action of 4-Methoxy-d3-benzoic acid involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, leading to altered interactions with enzymes and receptors. This can result in changes in the compound’s biological activity and efficacy .

Comparison with Similar Compounds

Structural Analogues

The table below compares 4-Methoxy-d3-benzoic acid with key structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
This compound C₈H₅D₃O₃ 155.16 -OCD₃ at C4 Internal standard for MS/NMR
4-Methoxybenzoic acid C₈H₈O₃ 152.15 -OCH₃ at C4 Antimicrobial agent, synthetic intermediate
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 -OH at C4 Preservative (parabens), polymer synthesis
Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) C₈H₈O₄ 168.14 -OH at C4, -OCH₃ at C3 Antioxidant, flavoring agent
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 258.27 -OCH₃ at C3, -OBn at C4 Pharmaceutical intermediate

Physicochemical Properties

  • Isotopic Effects: The deuterium substitution in this compound minimally alters its chemical reactivity but significantly affects its spectroscopic properties. For example, in mass spectrometry, it exhibits a +3 Da shift compared to the non-deuterated form, enabling precise quantification in co-eluting mixtures .
  • Acidity : The pKa of 4-Methoxybenzoic acid (~4.5) is higher than that of 4-Hydroxybenzoic acid (~4.0) due to the electron-donating methoxy group stabilizing the deprotonated form . The deuterated variant shows negligible differences in acidity.
  • Lipophilicity : Methoxy-substituted derivatives (logP ~1.8) are more lipophilic than hydroxylated analogues (logP ~1.2), enhancing membrane permeability in biological studies .

Biological Activity

4-Methoxy-d3-benzoic acid, a deuterium-labeled derivative of 4-methoxybenzoic acid, exhibits a range of biological activities that are significant in both pharmacological and biochemical contexts. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a carboxylic acid group. The incorporation of deuterium affects its electron distribution, enhancing its reactivity and solubility compared to its non-deuterated counterpart. This structural modification can influence its pharmacokinetic properties, making it a valuable compound in research settings.

Target of Action

The compound primarily interacts with various biological systems through its functional groups. The methoxy group enhances electron density, which can affect binding interactions with proteins and enzymes.

Biochemical Pathways

This compound is involved in metabolic pathways associated with benzoic acids, derived from the shikimate and phenylpropanoid pathways. It has been shown to influence cellular processes such as protein degradation through activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Its structural characteristics allow it to modulate inflammatory responses, although specific mechanisms remain to be fully elucidated .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Studies have shown that benzoic acid derivatives can inhibit various enzymes, including neurolysin and angiotensin-converting enzyme (ACE), which are critical in numerous physiological processes .

Antioxidant Activity

The antioxidant capabilities of this compound have been explored, suggesting it may protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with aging and various diseases .

Case Studies and Research Findings

Study 1: Protein Degradation Systems Activation

A study evaluated the effects of benzoic acid derivatives on protein degradation systems. It was found that certain derivatives significantly activated cathepsins B and L, which are involved in protein catabolism. This compound exhibited similar properties, indicating its potential as a modulator in proteostasis .

Study 2: Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of various benzoic acid derivatives on cancer cell lines. Results indicated that compounds similar to this compound showed significant growth inhibition against several cancer types, suggesting potential therapeutic applications in oncology .

Applications in Research and Industry

This compound serves multiple purposes across different fields:

  • Pharmaceutical Research : Used as a stable isotope-labeled compound for tracing metabolic pathways and understanding drug metabolism.
  • Chemical Analysis : Employed in mass spectrometry and NMR spectroscopy to enhance analytical precision.
  • Material Science : Utilized in the synthesis of high-performance polymers and resins due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the primary applications of 4-Methoxy-d3-benzoic acid in academic research?

  • This compound is primarily used as a deuterated internal standard in NMR spectroscopy and mass spectrometry due to its isotopic labeling. The deuterium atoms reduce signal splitting in NMR, enhancing spectral resolution, while in MS, they aid in distinguishing metabolic pathways or tracking reaction mechanisms. This compound is critical in structural elucidation and isotopic tracing studies .

Q. What storage conditions are recommended for this compound to ensure stability?

  • While specific stability data for this compound is limited, analogous benzoic acid derivatives should be stored in cool, dry environments (e.g., refrigerated at 2–8°C) away from strong oxidizing agents. Degradation products like carbon oxides may form under incompatible conditions (e.g., high heat or contact with oxidizing materials) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing deuterium into this compound?

  • Deuterium incorporation typically involves acid-catalyzed H/D exchange using D₂O or deuterated methylating agents (e.g., CD₃I) to target the methoxy group. To minimize isotopic dilution, reactions should be conducted under anhydrous conditions. Post-synthesis, isotopic purity (≥99 atom% D) is confirmed via high-resolution mass spectrometry (HRMS) or ²H NMR .

Q. How does deuteration of the methoxy group influence reactivity in cross-coupling reactions?

  • The kinetic isotope effect (KIE) from deuterium may marginally slow reactions involving C-H bond cleavage. However, the methoxy group’s electronic effects (e.g., electron donation via resonance) dominate reactivity. Researchers should account for KIE in kinetic studies but expect minimal impact on overall reaction yields .

Q. Which analytical techniques are optimal for verifying isotopic purity and structural integrity?

  • HRMS is essential for confirming molecular ion deuteration (e.g., m/z shifts corresponding to D₃ substitution). For quantitative analysis, ²H NMR (if accessible) or isotope ratio mass spectrometry (IRMS) can assess isotopic distribution. Purity ≥99 atom% D is standard for research-grade material .

Q. Can computational methods predict vibrational modes in deuterated benzoic acid derivatives?

  • Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model vibrational spectra by incorporating deuterium’s mass effect. Comparing computed IR/Raman spectra with experimental data validates structural assignments and identifies isotopic shifts in key functional groups (e.g., carboxylic acid O-H vs. O-D stretching) .

Q. Methodological Notes

  • Synthesis Optimization : Use deuterated solvents (e.g., DMSO-d₆) during synthesis to prevent unintended proton exchange.
  • Analytical Cross-Validation : Pair NMR with HRMS to resolve ambiguities in isotopic labeling (e.g., distinguishing D₃ from D₄ substitution).
  • Computational Workflow : Start with geometry optimization in Gaussian or ORCA before vibrational analysis to ensure accurate DFT predictions .

Properties

IUPAC Name

4-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHEAKUIGZSGI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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